molecular formula C11H13F B3315738 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene CAS No. 951894-69-2

3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene

Cat. No. B3315738
CAS RN: 951894-69-2
M. Wt: 164.22 g/mol
InChI Key: YITVPPMHVFJVAY-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene (FMPP) is a compound belonging to the group of fluoroalkyl-substituted phenylpropene derivatives. It is a colorless liquid and is soluble in organic solvents, such as ethanol and diethyl ether. FMPP has a wide range of applications in the scientific research field and has been studied extensively for its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene is not fully understood. However, it is believed that 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene acts as an agonist at the G-protein-coupled receptor (GPCR) pathway, which is involved in various physiological processes. Additionally, 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene has been found to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene has been found to possess a wide range of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and receptors, which can lead to a variety of effects, including anti-inflammatory and analgesic effects. Additionally, 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene has been found to possess anti-cancer, anti-oxidant, and anti-viral effects.

Advantages and Limitations for Lab Experiments

3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene has several advantages and limitations for lab experiments. One of the main advantages of 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene is its high solubility in organic solvents, which makes it easier to work with in the laboratory. Additionally, 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene is a relatively stable compound and can be stored at room temperature for extended periods of time. However, one of the main limitations of 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene is its low potency, which can make it difficult to measure its effects in certain experiments.

Future Directions

There are several potential future directions for the study of 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene. One potential future direction is to further investigate the mechanisms of action of 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene and to identify potential new therapeutic targets. Additionally, further research could be conducted to explore the potential anti-cancer, anti-oxidant, and anti-viral effects of 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene. Furthermore, further research could be conducted to explore the potential for 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene to be used as a drug delivery system for other compounds. Finally, further research could be conducted to explore the potential for 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene to be used as a tool for studying the effects of various drugs and other compounds.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene has been studied extensively for its potential therapeutic effects and has been found to have a wide range of applications in the scientific research field. It has been used as a model compound for the study of the mechanisms of action of drugs and other compounds, as well as for the development of new drugs and therapeutic agents. Additionally, 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene has been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to modulate the activity of certain enzymes and receptors.

properties

IUPAC Name

4-fluoro-1-methyl-2-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-8(2)6-10-7-11(12)5-4-9(10)3/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITVPPMHVFJVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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